![molecular formula C20H15F2N3O3S2 B14103413 N-(2,5-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14103413.png)
N-(2,5-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-(2,5-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including fluorophenyl, dioxo, and thienopyrimidine moieties. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources.
Introduction of the dioxo group: This step may involve oxidation reactions.
Attachment of the fluorophenyl group: This can be done through substitution reactions using fluorinated benzene derivatives.
Final acetamide formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and pyrimidine rings.
Reduction: Reduction reactions could target the dioxo groups, potentially converting them to hydroxyl groups.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenated compounds or organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2,5-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide: can be compared with other thienopyrimidine derivatives or fluorophenyl compounds.
Thienopyrimidine derivatives: Known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.
Fluorophenyl compounds: Often used in medicinal chemistry for their enhanced metabolic stability and bioavailability.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Biological Activity
N-(2,5-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological applications and mechanisms of action.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : The thieno[3,2-d]pyrimidine moiety is central to its activity.
- Substituents : The presence of a difluorophenyl group and a thiophene ring enhances its biological profile.
Biological Activities
Research indicates that compounds containing thiophene and pyrimidine derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Thiophene derivatives have shown significant antimicrobial properties. In studies, various thienopyrimidine derivatives were evaluated for their antibacterial effects against both Gram-positive and Gram-negative bacteria using methods like the disk diffusion assay. For example, certain derivatives demonstrated potent activity comparable to standard antibiotics like amoxicillin .
- Anticancer Potential : The compound's structure suggests potential anticancer activity. Compounds with similar thienopyrimidine frameworks have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, studies have highlighted the ability of thiophene-containing compounds to affect cell cycle progression and induce cell death in cancer models .
- Anti-inflammatory Effects : Compounds featuring thiophene rings have been linked to anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. This mechanism is critical in reducing inflammation and pain associated with various conditions .
- Antioxidant Properties : The ability to scavenge reactive oxygen species (ROS) has been attributed to thiophene derivatives. This antioxidant activity can contribute to the overall therapeutic efficacy of the compound by protecting cells from oxidative stress .
Case Studies
Several case studies have explored the biological activities of related compounds:
- Study on Antimicrobial Activity : A study on thienopyrimidine derivatives demonstrated that modifications at specific positions significantly enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Compounds with electron-withdrawing groups displayed improved efficacy compared to their counterparts .
- Anticancer Research : In vitro studies on similar thienopyrimidine analogs showed that these compounds could induce G0/G1 phase arrest in cancer cells, leading to increased apoptosis rates over time. This suggests that structural features of the compound may play a critical role in its anticancer effects .
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C20H15F2N3O3S2 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C20H15F2N3O3S2/c21-12-3-4-14(22)15(10-12)23-17(26)11-25-16-6-9-30-18(16)19(27)24(20(25)28)7-5-13-2-1-8-29-13/h1-4,6,8-10H,5,7,11H2,(H,23,26) |
InChI Key |
UBXNUSQHJZZCOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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